

A Comprehensive Technical Guide to the Thermochemical Landscape of 4'-Hydroxybutyrophenone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4'-Hydroxybutyrophenone*

Cat. No.: *B086108*

[Get Quote](#)

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of **4'-Hydroxybutyrophenone** (CAS 1009-11-6), a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.^[1] This document is structured to deliver not just data, but a foundational understanding of the principles and methodologies that govern the determination of these critical parameters. We delve into the experimental techniques and computational models that form the bedrock of thermochemical analysis, offering insights into the causality behind experimental design and the predictive power of modern computational chemistry. This guide is intended to be an essential resource for researchers in drug development, process chemistry, and materials science, enabling a more profound understanding of the energetic landscape of this important molecule.

Introduction: The Significance of 4'-Hydroxybutyrophenone

4'-Hydroxybutyrophenone, also known as p-hydroxybutyrophenone, is an aromatic ketone characterized by a hydroxyl group at the para position of the phenyl ring.^{[1][2]} Its molecular structure, combining a polar hydroxyl group, a carbonyl functional group, and a hydrophobic butyryl chain, imparts a unique combination of physical and chemical properties.^[2] This

versatile molecule serves as a crucial building block in the synthesis of a range of active pharmaceutical ingredients (APIs), most notably certain beta-blockers used in the management of cardiovascular diseases.^[1] Its utility also extends to the fragrance industry and the development of novel polymers.^[1]

A thorough understanding of the thermochemical data of **4'-Hydroxybutyrophenone** is paramount for the safe, efficient, and scalable synthesis and application of its derivatives. Properties such as enthalpy of formation, heat capacity, and entropy are not merely academic figures; they are critical inputs for reaction calorimetry, process safety assessments, crystallization studies, and the prediction of reaction equilibria and kinetics. This guide aims to provide a detailed exploration of these thermochemical parameters.

Physicochemical and Thermochemical Data

While a complete set of experimentally determined thermochemical data for **4'-Hydroxybutyrophenone** is not readily available in the public domain, we can compile its known physical properties and provide reliable estimates for its key thermochemical parameters based on data from structurally similar compounds.

Table 1: Physicochemical Properties of **4'-Hydroxybutyrophenone**

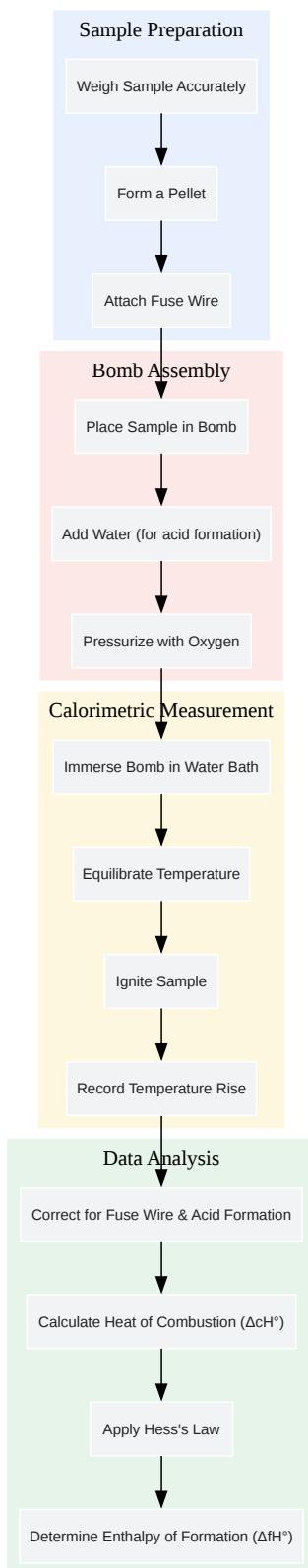
Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ O ₂	[2]
Molecular Weight	164.20 g/mol	[2]
Appearance	White to off-white crystalline solid	[1]
Melting Point	91 °C	[2]
Boiling Point	311.5 °C at 760 mmHg	[2]
Flash Point	131.8 °C	[2]
Vapor Pressure	0.000307 mmHg at 25 °C	[2]

Table 2: Estimated and Analogous Thermochemical Data

Property	Estimated/Analogous Value	Basis of Estimation/Analog Compound	Source
Standard Enthalpy of Formation (gas, 298.15 K)	-210 ± 10 kJ/mol	Group additivity methods and comparison with acetophenone (-86.7 ± 1.7 kJ/mol) and phenol.	[3]
Standard Molar Entropy (gas, 298.15 K)	430 ± 15 J/mol·K	Group additivity methods and comparison with acetophenone (372.88 J/mol·K).	[3]
Heat Capacity (liquid)	~250-280 J/mol·K	Based on data for other liquid aromatic ketones.	[4]
Enthalpy of Fusion	20-25 kJ/mol	Estimated from melting point and comparison with substituted acetophenones.	

Note: The values in Table 2 are estimates and should be used with caution. Experimental determination is recommended for high-precision applications.

Experimental Determination of Thermochemical Properties


The bedrock of thermochemistry lies in precise and accurate experimental measurements. The choice of technique is dictated by the specific property being investigated and the physical state of the substance.

Combustion Calorimetry: Determining the Enthalpy of Formation

The standard enthalpy of formation ($\Delta_f H^\circ$) of an organic compound is most commonly determined indirectly through its enthalpy of combustion ($\Delta_c H^\circ$). This is achieved using a bomb calorimeter.

Principle of Operation: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath of known heat capacity. The temperature rise of the water is meticulously measured to calculate the heat of combustion.

Experimental Workflow:

[Click to download full resolution via product page](#)

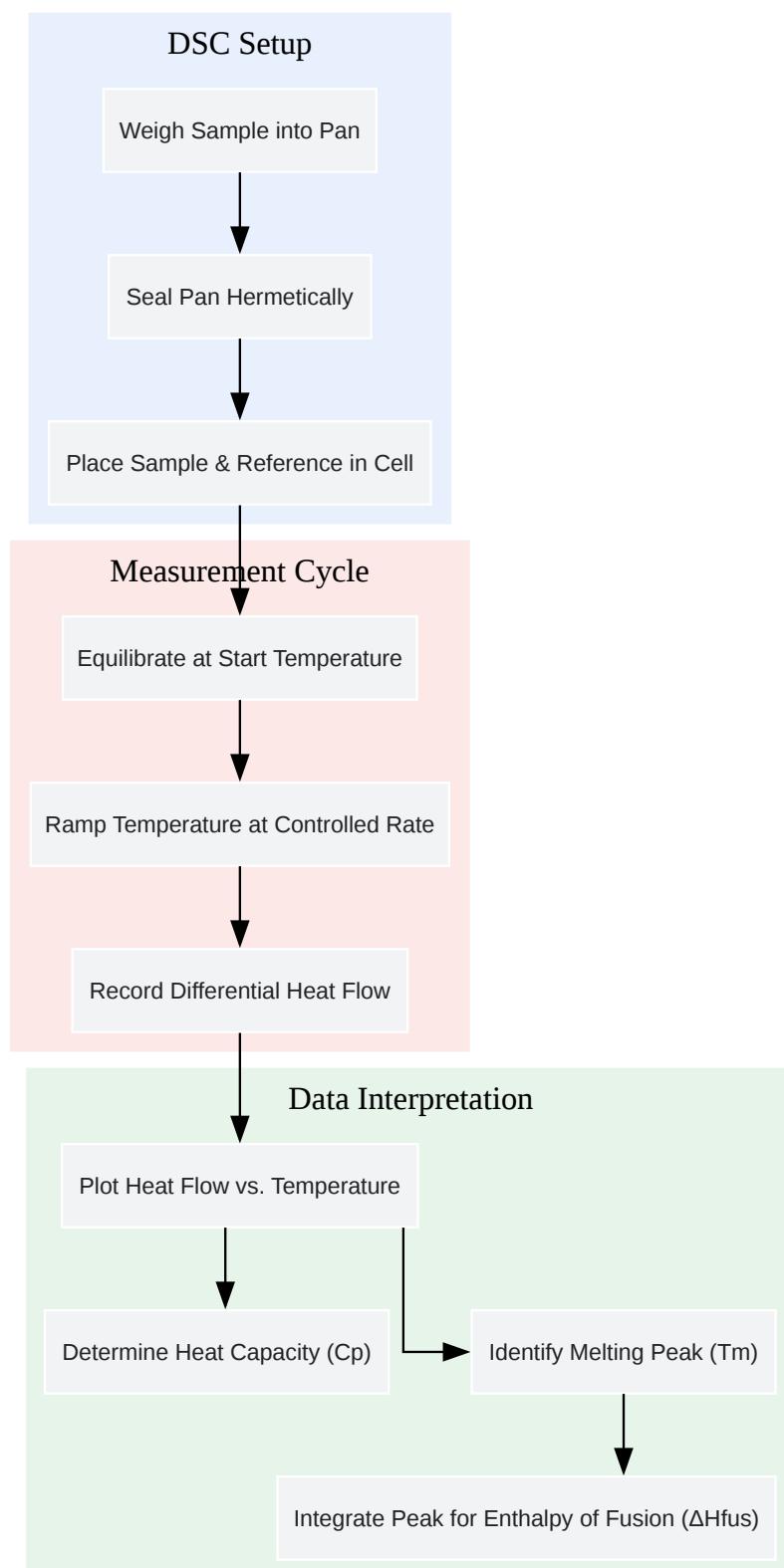
Figure 1: Workflow for Bomb Calorimetry.

Causality in Experimental Choices:

- High-Pressure Oxygen: Ensures complete and rapid combustion, which is crucial for accurate results. Incomplete combustion would lead to an underestimation of the heat released.
- Benzoic Acid Calibration: The heat capacity of the calorimeter is not an intrinsic property and must be determined experimentally. Benzoic acid is used as a standard because it is readily available in high purity, is not hygroscopic, and its heat of combustion is well-established.
- Corrections for Side Reactions: The high-pressure and temperature conditions in the bomb can lead to the formation of nitric and sulfuric acids from any nitrogen or sulfur impurities. These acid formation reactions are exothermic and must be corrected for to isolate the heat of combustion of the sample.[\[5\]](#)

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

Differential Scanning Calorimetry is a powerful technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature.[\[6\]](#) It is particularly useful for determining heat capacity, melting point, and enthalpy of fusion.


Principle of Operation: The DSC instrument has two pans: a sample pan containing the material of interest and a reference pan (usually empty). The instrument heats both pans at a constant rate, and the difference in heat flow required to maintain both pans at the same temperature is measured.[\[7\]](#)

Experimental Protocol for 4'-Hydroxybutyrophenone:

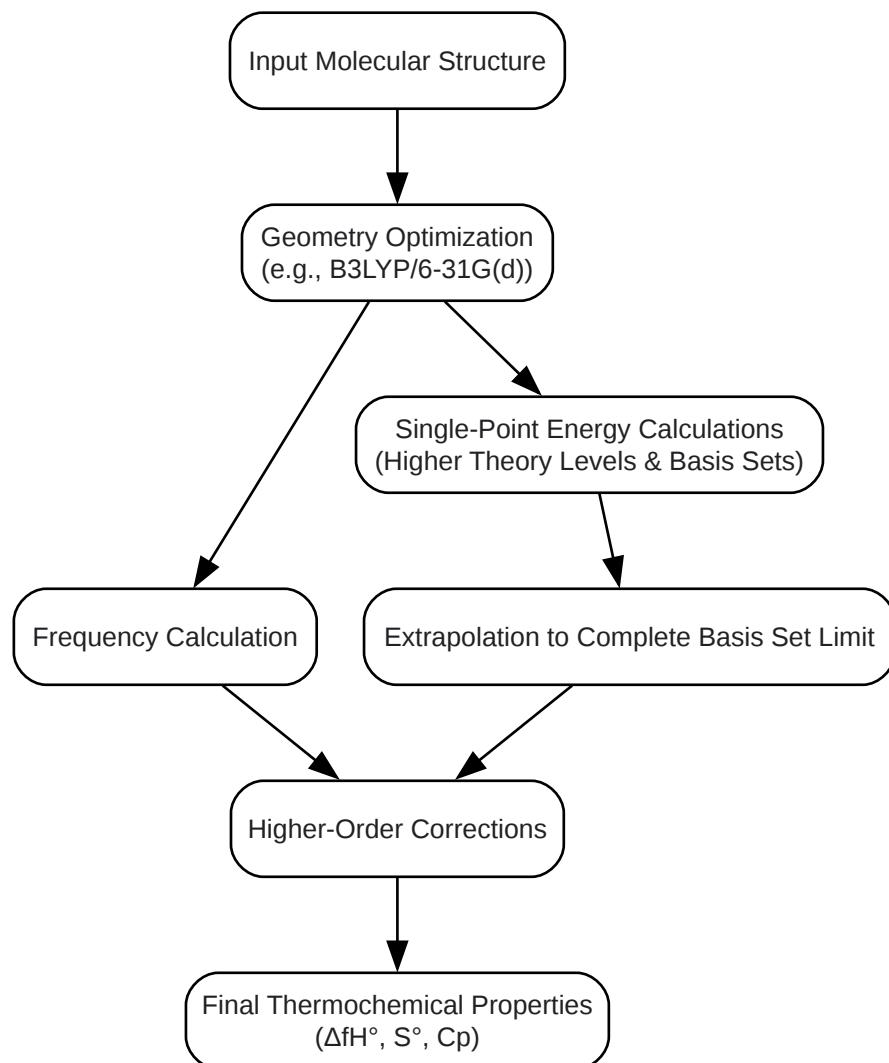
- Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of **4'-Hydroxybutyrophenone** is hermetically sealed in an aluminum pan.[\[6\]](#)
- Instrument Setup: The sample and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) to prevent oxidation.
- Temperature Program: A temperature program is initiated, typically involving an initial isothermal period, followed by a controlled heating ramp (e.g., 10 °C/min) through the

expected melting point, and a final isothermal period.

- Data Acquisition: The heat flow to the sample is recorded as a function of temperature.
- Data Analysis: The resulting thermogram is analyzed to determine:
 - Heat Capacity (Cp): The heat capacity can be determined from the heat flow in a region with no thermal transitions.
 - Melting Point (Tm): The onset of the endothermic melting peak corresponds to the melting point.
 - Enthalpy of Fusion (ΔH_{fus}): The area under the melting peak is integrated to determine the enthalpy of fusion.

[Click to download full resolution via product page](#)**Figure 2:** General Workflow for a DSC Experiment.

Computational Thermochemistry: A Predictive Approach


In the absence of experimental data, or to complement it, computational chemistry provides a powerful toolkit for predicting thermochemical properties. High-level ab initio and density functional theory (DFT) methods can yield accurate values for enthalpies of formation, entropies, and heat capacities.

Quantum Chemical Methods

Modern computational thermochemistry relies on sophisticated methods to solve the electronic Schrödinger equation. For molecules of the size of **4'-Hydroxybutyrophenone**, composite methods like Gaussian-n (Gn) theories (e.g., G3B3) and Complete Basis Set (CBS) methods (e.g., CBS-QB3) offer a good balance of accuracy and computational cost.

Theoretical Foundation: These methods combine the results of several lower-level calculations to extrapolate to the complete basis set limit and include corrections for higher-order electron correlation effects. The general approach involves:

- **Geometry Optimization:** The molecular geometry is optimized at a lower level of theory (e.g., B3LYP/6-31G(d)).
- **Vibrational Frequency Calculation:** Vibrational frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
- **Single-Point Energy Calculations:** A series of single-point energy calculations are performed at higher levels of theory with larger basis sets.
- **Extrapolation and Correction:** The results are combined and extrapolated to an estimate of the exact energy.

[Click to download full resolution via product page](#)

Figure 3: Conceptual Workflow for Composite Computational Methods.

Rationale for Method Selection:

- DFT for Geometries and Frequencies: Density Functional Theory, particularly with hybrid functionals like B3LYP, provides a good compromise between accuracy and computational cost for the geometries and vibrational frequencies of organic molecules.
- Composite Methods for Energies: For high accuracy in the final energy, which is crucial for thermochemical calculations, the systematic inclusion of higher-level electron correlation and basis set extrapolation provided by methods like G3B3 and CBS-QB3 is essential.

Safety and Handling

4'-Hydroxybutyrophenone is classified as harmful if swallowed.[4] It can cause skin and eye irritation. Standard laboratory safety protocols should be followed when handling this compound.

- Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[4]
- Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

The thermochemical data of **4'-Hydroxybutyrophenone** are fundamental to its application in research and industry. This guide has provided an in-depth overview of its known physicochemical properties and a framework for understanding and determining its key thermochemical parameters. By integrating experimental methodologies with computational approaches, a comprehensive picture of the energetic landscape of this important molecule can be achieved. The detailed protocols and the rationale behind experimental and computational choices are intended to empower researchers to conduct their own investigations with a solid foundation of scientific integrity and technical expertise.

References

- Active Thermochemical Tables. (n.d.). Acetophenone Enthalpy of Formation.
- Zábranský, M., Růžička, V., & Majer, V. (1996). Heat capacities of liquid ketones and aldehydes at 298 K.
- National Institute of Standards and Technology. (n.d.). Acetophenone. In NIST Chemistry WebBook.
- Active Thermochemical Tables. (n.d.). Acetophenone Enthalpy of Formation.
- Cheméo. (n.d.). Chemical Properties of Acetophenone (CAS 98-86-2).
- Zábranský, M., Růžička, V., & Majer, V. (1996). Heat capacities of liquid ketones and aldehydes at 298 K. Semantic Scholar.

- National Institute of Standards and Technology. (n.d.). Benzene. In NIST Chemistry WebBook.
- McCormick, J. M. (2013). EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. Truman State University.
- Scimed. (n.d.). Introduction to Bomb Calorimetry.
- Chemistry For Everyone. (2023, November 3). How Do You Set Up A Bomb Calorimeter Correctly? [Video]. YouTube.
- University of California, Berkeley. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER.
- Chickos, J. S., & Acree, Jr., W. E. (2002). Enthalpies of Sublimation of Organic and Organometallic Compounds. 1910–2001.
- McCormick, J. M. (2013). Determination of the Resonance Stabilization Energy of Benzene by Bomb Calorimetry. Truman State University.
- Hodul, J. (2019). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Purdue University College of Engineering.
- Wikipedia. (n.d.). Differential scanning calorimetry.
- Florida State University Department of Chemistry & Biochemistry. (n.d.). Lab Procedure.
- Domalski, E. S., & Hearing, E. D. (1990). Heat Capacities and Entropies of Organic Compounds in the Condensed Phase Volume II.
- Acree, Jr., W. E., & Chickos, J. S. (2010). Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds. Sublimation, Vaporization and Fusion Enthalpies From 1880 to 2010.
- National Institute of Standards and Technology. (n.d.). Acetophenone. In NIST Chemistry WebBook.
- Verevkin, S. P., & Emel'yanenko, V. N. (2021). A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. AppliedChem, 1(1), 111-129.
- Wikipedia. (n.d.). Table of specific heat capacities.
- Molecular Energetics Group. (n.d.). Reaction-Solution Calorimetry.
- Solubility of Things. (n.d.). Calorimetry techniques and calculations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. moorparkcollege.edu [moorparkcollege.edu]

- 2. researchgate.net [researchgate.net]
- 3. Acetophenone [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. scimed.co.uk [scimed.co.uk]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Thermochemical Landscape of 4'-Hydroxybutyrophenone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086108#thermochemical-data-of-4-hydroxybutyrophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com